dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate
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Overview
Description
Dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound with a unique structure. This compound features a tricyclic core with multiple double bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-(2-tricyclo[104004,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate involves multiple steps The tricyclic core is typically constructed through a series of cyclization reactions, often starting from simpler aromatic compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the tricyclic core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to partially or fully saturated compounds.
Scientific Research Applications
Dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the behavior of tricyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: A similar tricyclic compound with a different substitution pattern.
Tricyclo[2.2.1.0(2,6)]heptane: Another tricyclic compound with a different core structure.
Uniqueness
Dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate is unique due to its specific combination of functional groups and the presence of the azanium and (E)-4-hydroxy-4-oxobut-2-enoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
861-48-3 |
---|---|
Molecular Formula |
C24H29NO5 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C20H25NO.C4H4O4/c1-21(2)13-14-22-20-15-18-9-4-3-7-16(18)11-12-17-8-5-6-10-19(17)20;5-3(6)1-2-4(7)8/h3-10,20H,11-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SRSTZQOHIXMQTJ-WLHGVMLRSA-N |
Isomeric SMILES |
C[NH+](C)CCOC1CC2=CC=CC=C2CCC3=CC=CC=C13.C(=C/C(=O)[O-])\C(=O)O |
Canonical SMILES |
C[NH+](C)CCOC1CC2=CC=CC=C2CCC3=CC=CC=C13.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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